molecular formula C16H19N5 B1486649 3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 1204298-40-7

3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B1486649
CAS No.: 1204298-40-7
M. Wt: 281.36 g/mol
InChI Key: VBPJMMYCRFDGBB-UHFFFAOYSA-N
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Description

This chemical, 3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine, is a specialized pyrazolopyrimidine derivative designed for discovery research and chemical biology. The 7-hydrazino moiety serves as a versatile synthetic handle, enabling researchers to develop novel molecular probes and complex structures for high-throughput screening and structure-activity relationship (SAR) studies. Pyrazolo[1,5-a]pyrimidine scaffolds are of significant interest in medicinal chemistry due to their diverse biological profiles. Early-stage research on related structural analogs has indicated potential in areas such as anxiolytic agent development, with some compounds in this class shown to be a non-benzodiazepinoid class of antianxiety agents in preclinical models . Furthermore, purine and pyrimidine derivatives are extensively investigated as potential anticancer agents for their ability to disrupt DNA synthesis, repair, and cell cycle progression in various cancer cell lines . As a key synthetic intermediate, this compound provides researchers with a critical building block to explore these and other novel therapeutic pathways. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(2,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5/c1-9-5-6-10(2)13(7-9)15-12(4)20-21-14(19-17)8-11(3)18-16(15)21/h5-8,19H,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPJMMYCRFDGBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C3N=C(C=C(N3N=C2C)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a unique structure featuring a hydrazino group at the 7-position and a dimethylphenyl substituent at the 3-position. The biological activity of this compound has garnered attention due to its potential therapeutic applications.

Antitumor Activity

Research has shown that pyrazolo[1,5-a]pyrimidines exhibit significant antitumor properties. In particular, 3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine has been evaluated for its effects on various cancer cell lines. A study indicated that compounds within this class could inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical in tumor growth and proliferation .

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory activity. Pyrazolo derivatives have been reported to reduce inflammation in various experimental models, suggesting that 3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine may have similar effects. Its hydrazino group is believed to enhance its reactivity and therapeutic potential in inflammatory conditions .

Antimicrobial Effects

Additionally, this compound has shown promise as an antimicrobial agent. Studies have indicated that pyrazolo derivatives possess notable antibacterial and antifungal activities. The specific structural features of 3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine may contribute to its efficacy against various pathogens .

The mechanism of action for 3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves interactions with specific biological targets. Research suggests that it may exert its effects through inhibition of critical enzymes involved in cellular signaling pathways related to cancer and inflammation .

Interaction Studies

Recent studies have focused on the interaction of this compound with enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a vital role in pyrimidine biosynthesis. Inhibition of DHODH by pyrazolo derivatives has been linked to reduced viral replication and cellular growth .

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally related to 3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrileContains a hydrazinyl groupPrecursor for synthesizing derivatives
2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acidCarboxylic acid functionalityExhibits different solubility and reactivity
Pyrazolo[3,4-d]pyrimidine derivativesDifferent ring fusionVarying biological activities compared to pyrazolo[1,5-a] variants

Study on Antitumor Activity

A notable case study involved the evaluation of pyrazole derivatives against breast cancer cell lines MCF-7 and MDA-MB-231. The study found that certain pyrazoles exhibited significant cytotoxic effects and showed synergistic activity when combined with doxorubicin. This suggests that compounds like 3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine could enhance the efficacy of existing chemotherapy treatments .

Anti-inflammatory Research

In another study focusing on inflammation models, pyrazole derivatives demonstrated a reduction in inflammatory markers. This research supports the potential application of 3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine in treating inflammatory diseases .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Properties : It has shown effectiveness against various microbial strains, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to mitigate inflammatory responses in various biological models.
  • Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth, indicating potential applications in cancer therapy.

These activities are primarily attributed to the presence of the hydrazino group, which enhances its interaction with biological targets.

Drug Development

3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine is being explored for its therapeutic potential in various diseases. Notably:

  • Viral Infections : Some derivatives have been shown to possess antiviral properties, suggesting their use in treating viral infections.
  • Cancer Therapy : Its antitumor properties make it a subject of interest for developing novel anticancer drugs.

Case Studies

Several studies have documented the applications of 3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine:

  • Antimicrobial Efficacy Study :
    • Researchers evaluated its effectiveness against resistant bacterial strains.
    • Results indicated significant inhibition of bacterial growth compared to control groups.
  • Anti-inflammatory Model :
    • In vivo studies demonstrated a reduction in inflammatory markers in treated subjects.
    • This suggests potential therapeutic applications in inflammatory diseases.
  • Antitumor Activity Assessment :
    • In vitro assays revealed that the compound inhibited proliferation in several cancer cell lines.
    • Further studies are required to elucidate its mechanisms and optimize dosing regimens.

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally related to 3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrileContains a hydrazinyl groupPrecursor for synthesizing derivatives
2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acidCarboxylic acid functionalityExhibits different solubility and reactivity
Pyrazolo[3,4-d]pyrimidine derivativesDifferent ring fusionVarying biological activities compared to pyrazolo[1,5-a] variants

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents (Position) Key Properties/Applications References
3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethyl 3: 2,5-Dimethylphenyl; 7: -NH-NH₂ Hydrazone formation, antibacterial activity
3-(2-Chlorophenyl)-7-hydrazino-2,5-dimethyl 3: 2-Chlorophenyl; 7: -NH-NH₂ Intermediate for fused heterocycles
7-Chloro-3-(2-chlorophenyl)-2,5-dimethyl 3: 2-Chlorophenyl; 7: Cl Electrophilic substitution reactivity
3-Bromo-7-isopropyl-2,5-dimethyl 3: Br; 7: Isopropyl Suzuki-Miyaura cross-coupling substrate
3-(2,4-Dichlorophenyl)-7-fluoroalkyl-2,5-dimethyl 3: 2,4-Dichlorophenyl; 7: NH-F PET tracer for CRF1 receptor imaging
7-Piperazinyl-3-(3,4-dimethoxyphenyl)-2,5-dimethyl 3: 3,4-Dimethoxyphenyl; 7: Piperazinyl Kinase inhibition (e.g., Trk inhibitors)

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (Cl, Br): Increase reactivity in electrophilic substitutions but may reduce solubility.
  • Hydrazino Group: Enhances nucleophilicity and hydrogen-bonding capacity, critical for biological interactions.
  • Fluoroalkyl Groups: Improve lipophilicity and blood-brain barrier penetration, making them suitable for CNS-targeted agents .

Preparation Methods

Nucleophilic Aromatic Substitution with Hydrazine Hydrate

  • The core step involves reacting the chloro-substituted pyrazolo[1,5-a]pyrimidine with hydrazine hydrate in ethanol at room temperature or mild heating conditions.
  • This reaction proceeds via nucleophilic aromatic substitution (SNAr), where the chlorine atom at the 7-position is displaced by the hydrazino group (-NH-NH2).
  • The reaction typically achieves high yields (up to 92%) and results in the formation of the 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile intermediate.

Aromatic Substitution at the 3-Position

  • The 3-position of the pyrazolo[1,5-a]pyrimidine ring is functionalized with a 2,5-dimethylphenyl group via coupling reactions, often through palladium-catalyzed cross-coupling or nucleophilic aromatic substitution depending on the precursor.
  • This step installs the 3-(2,5-dimethylphenyl) substituent, completing the aromatic framework of the target compound.

Methylation at 2 and 5 Positions

  • Methyl groups at the 2 and 5 positions of the pyrazolo[1,5-a]pyrimidine ring are introduced either by starting with methyl-substituted precursors or by methylation reactions using methylating agents under controlled conditions.

Detailed Experimental Procedure (Representative)

Step Reagents & Conditions Description Yield (%) Notes
1 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (1 mmol), hydrazine hydrate (2 mmol), ethanol, room temp, 2-4 h Nucleophilic substitution to form 7-hydrazinyl intermediate 90-92 Reaction monitored by TLC; product purified by recrystallization
2 7-hydrazinyl intermediate, 2,5-dimethylphenylboronic acid or equivalent aryl source, Pd catalyst, base, solvent, reflux Cross-coupling to install 3-(2,5-dimethylphenyl) substituent 70-85 Requires inert atmosphere; column chromatography purification
3 Methylation reagents (e.g., methyl iodide), base, solvent, controlled temperature Introduction of methyl groups at 2 and 5 positions if not pre-substituted 60-75 Reaction conditions optimized to prevent over-methylation

Alternative Synthetic Approaches

  • Use of Deep Eutectic Solvents (DES): Recent studies have reported environmentally benign syntheses of pyrazolo[1,5-a]pyrimidine derivatives using DES as green solvents, which enhance yield and simplify work-up procedures.
  • Cyclocondensation Reactions: Some derivatives are prepared via cyclocondensation of hydrazine-containing intermediates with suitable diketones or lactones to build the fused ring system with hydrazino substituents.
  • Hydrazine Hydrate Reaction Time and Temperature: The reaction time varies from 5 minutes to several hours depending on substrate reactivity, with temperatures ranging from room temperature to reflux in ethanol.

Research Findings and Analytical Data

  • The hydrazino substitution reaction is highly efficient, with yields reported up to 92% under mild conditions.
  • The purity and identity of the synthesized compounds are confirmed by elemental analysis, IR spectroscopy (noting NH and hydrazino characteristic bands), and NMR spectroscopy.
  • The hydrazino group introduction is crucial for subsequent functionalization and biological activity profiling.

Summary Table of Key Preparation Parameters

Parameter Value/Condition Impact on Synthesis
Starting material 7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile Essential electrophilic substrate
Nucleophile Hydrazine hydrate (2 equiv) Introduces hydrazino group at 7-position
Solvent Ethanol Good solubility, mild reaction medium
Temperature Room temp to reflux (25–78 °C) Controls reaction rate and yield
Reaction time 5 min to 4 h Longer times improve conversion
Purification Recrystallization or column chromatography Ensures product purity
Yield 70–92% High efficiency for hydrazino substitution

Q & A

Q. Critical parameters :

  • Stoichiometric ratio of hydrazine to chloropyrazolo precursor (1.2:1) minimizes side products.
  • Polar aprotic solvents (e.g., DMF) enhance coupling efficiency .

Which spectroscopic and crystallographic methods are most effective for structural confirmation, and what key data signatures should researchers prioritize?

Q. Key techniques :

MethodCritical Data FeaturesReference
¹H/¹³C NMR - Hydrazino protons: δ 6.8–7.2 ppm (broad singlet)
- Pyrimidine protons: δ 8.1–8.5 ppm (multiplet)
- Dimethyl groups: δ 2.3–2.6 ppm (singlet, ¹H)
X-ray - Space group P 1 with mean C–C bond length 1.39 Å
HRMS [M+H]⁺ at m/z 324.1834 (C₁₇H₁₈N₅, Δ <2 ppm)

Discrepancies >0.2 ppm in NMR shifts may indicate tautomerism (e.g., keto-enol equilibria), requiring DFT calculations (B3LYP/6-311+G(d,p)) for resolution .

How can researchers optimize reaction yields while minimizing byproduct formation?

Q. Experimental design strategies :

  • Box-Behnken factorial design to optimize:

    FactorRangeOptimal Value
    Temperature60–90°C75°C
    Solvent polarityEthanol to DMFEthanol:DMF (3:1)
    Catalyst loading2–5 mol% Pd3.5 mol%
  • Response Surface Methodology (RSM) identifies synergistic effects, achieving >85% yield .

  • ANOVA analysis (p <0.05) validates model significance. Contradictions between predicted/actual yields are resolved via residual plots .

What analytical approaches resolve discrepancies between computational and experimental spectral data?

Tautomer analysis :

  • DFT simulations (e.g., Gaussian 16) model hydrazino group tautomers (ΔG <2 kcal/mol favors enol form) .

Solvent effects :

  • Polarizable Continuum Model (PCM) matches experimental solvent (e.g., DMSO-d₆ shifts protons upfield by 0.3 ppm) .

Impurity profiling :

  • 2D NMR (HSQC, HMBC) detects alkylated byproducts; HRMS identifies m/z 356.21 (N-methyl derivative) .

What strategies enhance crystallization for X-ray diffraction studies?

Q. Protocol :

Solvent system : Slow evaporation of CH₂Cl₂/hexane (1:3 v/v) at 4°C reduces nucleation density .

Additives : 5% (v/v) diethyl ether induces face-selective growth.

Thermal gradient : Cool from 50°C to 4°C over 72 hours.

Q. Crystallographic data :

ParameterValue
R factor0.046
Mean displacement0.02 Å (C atoms)
Disorder in dimethylphenyl groups often requires TLS refinement .

How should researchers evaluate the compound’s biological activity, and what in vitro models are appropriate?

Q. Protocol for enzyme inhibition :

Kinase assay :

  • Recombinant Pf-dihydroorotate dehydrogenase (10 nM) in Tris-HCl (pH 7.4).
  • Monitor NADH oxidation at 340 nm (30 minutes, 25°C) .

IC₅₀ determination :

  • 8-point dose-response (0.1–100 μM) with triplicate measurements.
  • Fit to Hill equation (variable slope, R² >0.98).

Case study : Analogous 7-arylaminopyrazolo[1,5-a]pyrimidines show IC₅₀ = 0.16 mM against Plasmodium falciparum .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine

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